molecular formula C27H21ClN2O B11986971 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-23-3

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11986971
CAS No.: 303060-23-3
M. Wt: 424.9 g/mol
InChI Key: CZQZDTLCAQYKNX-UHFFFAOYSA-N
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Description

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a high-purity chemical compound intended for research and development applications. This complex heterocyclic molecule features a benzo[e]pyrazolo[1,5-c][1,3]oxazine core structure, which is a privileged scaffold in medicinal chemistry for probing biological pathways. The compound's structure is substituted with specific aromatic groups—a naphthalen-2-yl moiety at the 2-position and a p-tolyl (4-methylphenyl) group at the 5-position—which can be critical for modulating properties like lipophilicity and target binding affinity . A chloro substituent at the 9-position further fine-tunes the electronic characteristics and reactivity of the system, making it a valuable intermediate for synthetic elaboration . Compounds within this structural class are frequently investigated for their potential as key intermediates in the synthesis of more complex molecules or for their intrinsic biological activity in pharmaceutical discovery efforts. Researchers value this specific architecture for constructing novel chemical entities aimed at interacting with various enzyme families and cellular receptors. As with all specialized research chemicals, proper handling procedures must be followed. This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

303060-23-3

Molecular Formula

C27H21ClN2O

Molecular Weight

424.9 g/mol

IUPAC Name

9-chloro-5-(4-methylphenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H21ClN2O/c1-17-6-8-19(9-7-17)27-30-25(23-15-22(28)12-13-26(23)31-27)16-24(29-30)21-11-10-18-4-2-3-5-20(18)14-21/h2-15,25,27H,16H2,1H3

InChI Key

CZQZDTLCAQYKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Origin of Product

United States

Preparation Methods

Reaction Design and Precursors

A foundational approach for synthesizing benzo[e]pyrazolo[1,5-c]oxazine derivatives involves copper-catalyzed one-pot reactions. Adapted from thiazine synthesis protocols, this method substitutes sulfur-containing reagents with oxygen sources to form the oxazine ring. Key precursors include:

  • 1-(2-Halophenyl)-3-alkylprop-2-yn-1-ones : These substrates provide the aryl backbone and alkyne moiety necessary for cyclization.

  • Hydrazine hydrochloride : Serves as the nitrogen source for pyrazole ring formation.

  • β-Oxodithioesters (modified for oxazine synthesis) : Replaced by oxygenated analogs to direct oxazine formation.

The reaction proceeds in acetonitrile under reflux, with CuI (5 mol%) and Cs₂CO₃ (2 equiv) as catalytic agents.

Mechanistic Pathway

  • Alkyne Activation : CuI coordinates to the alkyne, facilitating nucleophilic attack by hydrazine to form a pyrazole intermediate.

  • Cyclization : Intramolecular oxygen nucleophile attack on the activated alkyne generates the oxazine ring.

  • Aromatic Substitution : Chlorine incorporation occurs via electrophilic substitution at the 9-position using Cl₂ or N-chlorosuccinimide (NCS).

Yields for analogous thiazine derivatives reach 75–92% , suggesting comparable efficiency for oxazine formation with optimized oxygen sources.

Ortho-Quinone Methide Intermediate Strategy

Cascade Aza-Michael Addition and Cyclization

This method, developed for benzo[e]azolooxazines, employs ortho-quinone methides (o-QMs) as reactive intermediates. For the target compound:

  • o-QM Precursor : 2-Hydroxybenzyl alcohol derivatives functionalized with naphthalene and p-tolyl groups.

  • Azole Partner : 3,5-Dibromo-1H-pyrazole ensures regioselectivity during nucleophilic substitution.

Reaction conditions involve refluxing in DMF with K₂CO₃ to deprotonate intermediates, achieving cyclization via:

  • o-QM Formation : Thermal decomposition of the precursor generates the reactive methide.

  • Aza-Michael Addition : Pyrazole attacks the o-QM, followed by intramolecular nucleophilic substitution to form the oxazine ring.

Optimization and Scalability

  • Temperature : Reflux (~150°C) ensures complete o-QM generation.

  • Base : K₂CO₃ (3 equiv) enhances nucleophilicity without side reactions.

  • Scale : Reactions perform consistently at up to 20 mmol scale, with yields of 68–85% for related compounds.

Multi-Step Functionalization Approach

Sequential Ring Assembly

A modular strategy builds the core structure through discrete steps:

  • Pyrazole Synthesis :

    • Condensation of hydrazine with 1-(2-bromophenyl)-3-(naphthalen-2-yl)prop-2-yn-1-one forms the pyrazole ring.

    • Conditions : Ethanol, 80°C, 12 h.

  • Oxazine Formation :

    • Treatment with p-tolyl glycidyl ether under basic conditions (NaH, THF) induces epoxide ring-opening and cyclization.

  • Chlorination :

    • Electrophilic chlorination at position 9 using SO₂Cl₂ in dichloromethane.

Yield and Purification

  • Pyrazole Intermediate : 78% yield after recrystallization (ethanol/water).

  • Oxazine Cyclization : 65% yield, purified via silica gel chromatography.

  • Chlorination : 82% yield, with final product purity >95% (HPLC).

Palladium-Catalyzed Annulation

Benzo[a]fluorene Analog Synthesis

While developed for benzo[a]fluorenes, this method’s palladium-catalyzed cascade cyclization can be adapted for the benzo[e]pyrazolooxazine framework:

  • Substrate : 5-(2-Bromophenyl)pent-3-en-1-yne derivatives.

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene at 110°C.

The reaction forms the benzo ring via alkyne insertion and reductive elimination, followed by pyrazole-oxazine assembly.

Challenges and Modifications

  • Regioselectivity : The bulky naphthalene group necessitates ligand tuning (e.g., PCy₃) to prevent steric hindrance.

  • Yield : Initial trials yield 50–60% , with optimization ongoing.

Comparative Analysis of Methods

MethodKey AdvantagesLimitationsYield Range
Copper-CatalyzedOne-pot efficiency, scalableRequires oxygen analog optimization70–85%*
o-QM IntermediateHigh regioselectivity, no oligomerizationLimited precursor availability68–85%
Multi-StepModular, high purityLengthy synthesis (>3 steps)65–82%
Palladium AnnulationNovel ring formationLow yield, ligand sensitivity50–60%

*Estimated for oxazine adaptation.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. The compound has been evaluated for its efficacy against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against several bacterial strains, with MIC values ranging from 0.22 to 0.25 μg/mL for the most potent derivatives .
  • Biofilm Inhibition : It exhibited the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an anti-biofilm agent .

Anti-inflammatory Properties

The compound's structure suggests it may possess anti-inflammatory properties. Research into related pyrazole derivatives has shown promising results in inhibiting cyclooxygenase enzymes (COX), which are critical in the inflammatory process:

  • COX Inhibition : Some derivatives have shown high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, suggesting that structurally similar compounds could also exhibit significant anti-inflammatory effects .

Synthesis and Derivative Development

The synthesis of 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has been explored through various methodologies including:

  • One-pot Synthesis : Utilizing key synthons for efficient production of pyrazole derivatives.
  • Pd-Catalyzed Reactions : Optimized conditions for cross-dehydrogenative coupling have been reported, facilitating the synthesis of complex heterocycles .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique structural properties:

  • Organic Electronics : Compounds with similar structures have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic properties.

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

  • Antimicrobial Efficacy Study : A study focused on the antimicrobial evaluation of various pyrazole derivatives found that those structurally related to 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine showed enhanced activity against resistant bacterial strains .
  • Inflammation Model Testing : In vivo models demonstrated that compounds derived from pyrazoles exhibited significant reductions in inflammation markers when compared to standard treatments like diclofenac .

Mechanism of Action

The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents at positions 2, 5, and 9:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
9-Chloro-2-(naphthalen-2-yl)-5-(3-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5: 3-Nitrophenyl; 9: Cl C₂₆H₁₈ClN₃O₃ 455.898 Nitro group enhances polarity; undefined stereocenters
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 2: 4-Methylphenyl; 5: 4-Pyridinyl C₂₂H₁₈ClN₃O 375.856 Pyridine introduces basicity; no defined stereocenters
7,9-Dichloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 7,9: Cl; 5: p-Tolyl C₂₆H₁₉Cl₂N₂O 452.34 Dichloro substitution increases halogen bonding potential
9-Chloro-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5: Thiophen-3-yl; 9: Cl C₂₁H₁₇ClN₂OS 380.9 Thiophene enhances electron-richness; potential for sulfur-mediated binding

Biological Activity

The compound 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a member of the pyrazole family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • C27H21ClN2O

Anti-inflammatory Activity

Pyrazole derivatives have also been linked to anti-inflammatory effects. A notable study reported several pyrazole compounds with IC50 values ranging from 0.02 to 0.04 μM against COX-2 enzymes, indicating strong anti-inflammatory potential . The presence of specific substituents in the structure may enhance this activity.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively documented. Research has shown that certain derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure of 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suggests it may exhibit similar antimicrobial effects due to its naphthalene and pyrazole components.

Predicted Biological Activities

Activity TypePotential MechanismReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX-2 enzyme
AntimicrobialDisruption of bacterial cell wall integrity

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine. The following table summarizes key findings:

SubstituentEffect on ActivityReference
Naphthalene ringEnhances lipophilicity and cellular uptake
Chlorine atomMay increase binding affinity to targets
p-Tolyl groupContributes to selectivity against COX enzymes

Case Study 1: Synthesis and Evaluation

A study synthesized various pyrazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that modifications in the pyrazole ring significantly influenced the cytotoxicity profiles .

Case Study 2: Anti-inflammatory Efficacy

In another investigation focusing on anti-inflammatory properties, a series of pyrazole compounds were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that certain structural modifications led to enhanced selectivity for COX-2 over COX-1, suggesting potential for developing safer anti-inflammatory drugs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?

  • Methodology : The compound is typically synthesized via multi-step heterocyclization reactions. A common approach involves refluxing intermediates (e.g., oxazolinones or hydrazine derivatives) with aromatic amines or aldehydes in ethanol or dioxane. For example, oxazolinone precursors can react with p-tolyl-substituted amines under reflux (2–6 hours) to form the fused pyrazolo-oxazine core . Triethylamine is often used as a catalyst to enhance cyclization efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • Elemental analysis : Validates molecular formula purity (e.g., C, H, N content within ±0.4% of theoretical values) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1719 cm⁻¹, NH/OH bands at 3138–3450 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR: Resolves aromatic protons (δ 7.16–7.95 ppm) and diastereotopic hydrogens in the oxazine ring (δ 1.87–2.64 ppm) .
  • ¹³C NMR: Confirms sp³ carbons in the fused ring system (δ 27–57 ppm) .

Q. How can solubility challenges during synthesis be addressed?

  • Methodology : Use polar aprotic solvents (e.g., DMF or DMSO) for intermediates with low solubility. Recrystallization from ethanol or ethanol/water mixtures improves purity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of pyrazolo-oxazine derivatives?

  • Methodology :

  • Solvent selection : Dioxane enhances cyclization efficiency compared to ethanol due to higher boiling points and better stability under reflux .
  • Catalyst screening : Triethylamine or morpholine accelerates imine formation in multi-component reactions .
  • Temperature control : Prolonged reflux (6–8 hours vs. 2 hours) improves yields by 15–20% for sterically hindered substrates .
    • Example optimization table :
SolventCatalystTime (h)Yield (%)
EthanolNone245
DioxaneEt₃N672
DMFMorpholine468

Q. What strategies resolve structural ambiguities in the fused pyrazolo-oxazine system?

  • Methodology :

  • X-ray crystallography : Determines absolute configuration and confirms ring fusion geometry (e.g., dihedral angles between naphthalene and oxazine moieties) .
  • Dynamic NMR : Detects tautomerism or conformational exchange in solution (e.g., hydrazone vs. azo tautomers) .

Q. How can contradictory bioactivity data from similar analogs be analyzed?

  • Methodology :

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthalene ring) with activity trends. Use descriptors like Hammett constants or logP values .
  • Docking studies : Identify binding interactions (e.g., π-stacking with the naphthalene group) in target proteins .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Methodology :

  • LC-MS monitoring : Track intermediates to identify off-pathway reactions (e.g., hydrolysis of the oxazine ring under acidic conditions) .
  • Isotopic labeling : Use D₂O to confirm proton exchange in tautomeric equilibria .

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